BENGHE Validation & Comparative

Check Availability & Pricing

A Comparative Analysis of the Functional
Properties of Isomaltulose Hydrate and Isomalt

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B15573869

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of Isomaltulose
hydrate and its hydrogenated derivative, isomalt. The analysis is supported by experimental
data to assist researchers, scientists, and drug development professionals in selecting the
appropriate excipient or functional ingredient for their specific applications.

Introduction and Chemical Relationship

Isomaltulose (Palatinose™) and isomalt are two sugar-derived carbohydrates with distinct
chemical structures and physiological effects. Isomaltulose is a disaccharide, an isomer of
sucrose, composed of glucose and fructose linked by an a-1,6-glycosidic bond.[1][2] Isomalt is
not a sugar but a sugar alcohol (polyol), produced through a two-step process: the enzymatic
rearrangement of sucrose into isomaltulose, followed by the hydrogenation of isomaltulose.[3]
[4] This process converts the fructose moiety of isomaltulose into a mixture of two sugar
alcohols: 6-O-a-D-glucopyranosyl-D-sorbitol (GPS) and 1-O-a-D-glucopyranosyl-D-mannitol
(GPM).[4]

The fundamental difference in their chemical structure—a glycosidic bond in isomaltulose
versus the hydrogenated, non-reducible structure of isomalt—dictates their divergent metabolic
fates and functional properties.
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Caption: Production pathway from Sucrose to Isomaltulose and Isomalt.

Metabolism, Glycemic Response, and Caloric Value

The most significant functional differences between isomaltulose and isomalt arise from their
distinct metabolic pathways.

Isomaltulose Hydrate: Isomaltulose is fully, but slowly, hydrolyzed into glucose and fructose
by the sucrase-isomaltase enzyme complex in the small intestine.[3] The hydrolysis rate is
significantly slower than that of sucrose.[1] This slow digestion results in a gradual release and
absorption of glucose, leading to a low glycemic and insulinemic response.[5] Due to its
complete digestion, it provides the full caloric energy of a carbohydrate.[6] Studies have shown
that isomaltulose consumption leads to lower secretion of the incretin hormone GIP and higher
secretion of GLP-1 compared to sucrose, which contributes to its favorable metabolic profile.[3]

[7]

Isomalt: As a sugar alcohol, isomalt is minimally digested in the small intestine.[3] Only a small
fraction is hydrolyzed, with the majority passing to the large intestine where it is fermented by
gut microbiota.[8] This resistance to digestion results in a very low impact on blood glucose and
insulin levels, making it suitable for sugar-free applications.[9] Its caloric value is consequently
about half that of sucrose and isomaltulose.[9]
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Caption: Comparative metabolic pathways of Isomaltulose and Isomalt.

Table 1: Metabolic and Nutritional Properties
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Isomaltulose Sucrose (for
Property Isomalt

Hydrate reference)
Glycemic Index (Gl) 32 (Low)[5][10][11] ~2 (Very Low) 65-68[5][10]

Slowly but fully o )
Minimally hydrolyzed,; Rapidly hydrolyzed
] hydrolyzed and ) ]
Metabolism ) fermented in the large  and absorbed in the
absorbed in the small . _ _ _
) ) intestine.[8] small intestine.
intestine.[1]

Caloric Value (kcal/g) 4.0[6][11] 2.0[9] 4.0

| Insulin Response | Low and attenuated.[1][5] | Very low / negligible.[9] | High and rapid. |

Dental Health Properties (Cariogenicity)

Both isomaltulose and isomalt are considered "tooth-friendly" because they are not readily
fermented by oral bacteria, such as Streptococcus mutans, into the acids that cause tooth
decay.[12][13][14]

e Isomaltulose: Oral plaque bacteria cannot effectively use isomaltulose to produce acids.
Plaque pH telemetry studies confirm that consuming isomaltulose does not cause the plaque
pH to drop below the critical level of 5.7, below which tooth demineralization occurs.[12]

e |somalt: As a sugar alcohol, isomalt is also non-cariogenic.[9][13] It resists fermentation by
oral microorganisms, thus preventing acid production and demineralization of tooth enamel.
[13]

The U.S. FDA has approved dental health claims for both isomaltulose and isomalt as non-
cariogenic carbohydrate sweeteners.[12][15]

Physicochemical and Sensory Properties

While both are derived from sucrose, their physical and sensory characteristics differ, impacting

their applications in food and pharmaceutical formulations.

Table 2: Physicochemical and Sensory Properties
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Property

Relative Sweetness
(Sucrose =1)

Isomaltulose Hydrate

~0.5[3][16]

Isomalt

0.45 - 0.6[4]

Taste Profile

Mild, natural sucrose-like
sweetness, no aftertaste.[3]
[17]

Clean, pure sweetness, no
aftertaste, minimal cooling
effect.[4]

Hygroscopicity (Moisture

Very low, good for free-flowing

Very low, lower than most

Absorption) powders.[3][6] other polyols.[4][18]
Highly stable in acidic ) o
. . _ High heat and humidity
Stability conditions and during

processing.[3]

resistance.[19]

| Solubility | Good, but lower than sucrose.[20] | Varies by grade (GPS:GPM ratio).[21] |

Experimental Protocols

The glycemic index (Gl) is determined by measuring the blood glucose response in human

subjects after consuming a test food compared to a reference food.

Methodology:

o Subject Recruitment: A group of at least 10 healthy human subijects is selected.[22]

e Fasting: Subjects fast for 10-12 hours overnight to establish baseline blood glucose levels.

[22]

o Test Food Administration: A portion of the test food (e.g., Isomaltulose or Isomalt) containing

a fixed amount of available carbohydrate (typically 50g) is consumed.

e Blood Sampling: Blood samples are taken at baseline (0 min) and at regular intervals (e.qg.,
15, 30, 45, 60, 90, and 120 minutes) post-consumption.[22][23]

e Blood Glucose Measurement: Blood glucose concentration is measured for each sample.
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o Reference Food Test: The procedure is repeated on a separate day with a reference food
(glucose or white bread, GI=100).[22][24]

e Calculation: The incremental Area Under the Curve (iIAUC) of the blood glucose response is
calculated for both the test food and the reference food over the two-hour period. The Gl is
calculated as: Gl = (IAUC of Test Food / iIAUC of Reference Food) x 100

Click to download full resolution via product page
Caption: Standardized workflow for in vivo Glycemic Index determination.

This in vivo method measures real-time pH changes on the tooth surface after consumption of
a carbohydrate to assess its acidogenic potential.

Methodology:

o Device Preparation: Subjects are fitted with an intra-oral appliance containing a small pH
electrode that sits within the dental plaque.

o Baseline pH: A baseline plaque pH is recorded after a period of no food or drink intake.

o Test Substance Rinse: The subject rinses their mouth with a solution of the test substance
(e.g., 10% Isomaltulose or Isomalt solution) for a defined period.

o Continuous pH Monitoring: The plaque pH is continuously monitored and recorded for 30-60
minutes following the rinse.

o Data Analysis: The resulting pH curve is analyzed. A drop in pH below the critical value of 5.7
indicates demineralization and cariogenic potential.[12] The minimum pH reached and the
duration for which the pH remains below 5.7 are key parameters.
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Caption: Experimental workflow for in vivo plague pH telemetry.

Descriptive sensory analysis provides a detailed profile of the taste characteristics of a
substance.

Methodology:

o Panelist Training: A panel of 8-12 individuals is trained to identify and quantify specific
sensory attributes (e.g., sweet, bitter, metallic, aftertaste).[25]
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o Reference Standards: Panelists are provided with reference standards for different
intensities of each attribute.

o Sample Preparation: Solutions of the test substances (Isomaltulose, Isomalt) and a control
(e.g., sucrose) are prepared at equi-sweet concentrations.

» Blinded Evaluation: Samples are presented to panelists in a randomized, blinded order.

¢ Rating: Panelists rate the intensity of each sensory attribute on a structured scale (e.g., a
100-mm line scale from "imperceptible” to "extremely strong").[25]

o Data Analysis: The mean scores for each attribute are calculated and plotted to create a
sensory profile or "spider web" plot for each substance, allowing for direct comparison.

Summary and Conclusion

Isomaltulose hydrate and isomalt offer distinct functional profiles despite their common origin.

o Isomaltulose Hydrate is a fully digestible, low-glycemic carbohydrate that provides
sustained energy. Its sucrose-like technological properties and mild sweetness make it an
ideal replacement for sugar in applications where a reduced glycemic response is desired
without sacrificing the bulk and energy of a traditional sugar.

¢ Isomalt is a non-digestible sugar alcohol with a negligible impact on blood glucose and half
the calories of sugar. Its primary advantages are its utility in formulating "sugar-free" and
"non-cariogenic” products. Its excellent stability and low hygroscopicity make it a preferred
choice for high-quality confectionery and baked goods.

The selection between Isomaltulose hydrate and isomalt should be guided by the specific
goals of the formulation, particularly concerning glycemic control, caloric content, and digestive
tolerance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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